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Compound of Interest

Compound Name:
Insulin receptor (1142-1153),

pTyr1150

Cat. No.: B12387522 Get Quote

Technical Support Center: Preserving pTyr1150
Phosphorylation
This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting advice and protocols to prevent the dephosphorylation of

phosphorylated Tyrosine 1150 (pTyr1150) on the Epidermal Growth Factor Receptor (EGFR)

during sample preparation.

Frequently Asked Questions (FAQs)
Q1: What is pTyr1150, and why is its phosphorylation state important?

A1: pTyr1150 refers to the amino acid Tyrosine at position 1150 of the Epidermal Growth

Factor Receptor (EGFR) that has been phosphorylated. EGFR is a receptor tyrosine kinase

that, upon activation by ligands like EGF, undergoes dimerization and autophosphorylation on

several tyrosine residues in its cytoplasmic tail.[1][2] These phosphorylated sites, including

pTyr1150 (also sometimes referred to in literature by its post-processed position, pY1173), act

as docking platforms for various signaling proteins containing SH2 or PTB domains, such as

Shc and Grb2.[3][4] The phosphorylation of these sites is a critical step in initiating downstream

signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate

fundamental cellular processes like proliferation, differentiation, and survival.[1][4] Preserving
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the phosphorylation state of Tyr1150 is therefore essential for accurately studying EGFR-

mediated signaling.

Q2: What causes the dephosphorylation of pTyr1150 during sample preparation?

A2: When cells are lysed, the compartmentalization of cellular components is disrupted. This

releases endogenous enzymes called phosphatases, which remove phosphate groups from

proteins.[5] The phosphorylation of EGFR is a dynamic process, regulated by the balance

between the activity of protein tyrosine kinases (like EGFR itself) and protein tyrosine

phosphatases (PTPs).[6] Upon cell lysis, this balance is disturbed, and PTPs can rapidly

dephosphorylate target sites like pTyr1150, leading to a loss of signal in downstream

applications like Western blotting.[5]

Q3: Which specific phosphatases target EGFR?

A3: Several Protein Tyrosine Phosphatases (PTPs) have been identified as regulators of EGFR

phosphorylation. These include receptor-like PTPs such as PTPRK and PTPRJ (also known as

DEP-1), as well as non-receptor PTPs like PTPN2. RPTPγ has also been shown to

dephosphorylate EGFR at the plasma membrane. The presence of these specific

phosphatases underscores the need for effective and targeted inhibition during sample

preparation.

Q4: What are the key principles for preventing pTyr1150 dephosphorylation?

A4: The core principles are:

Speed and Temperature: Work quickly and keep samples on ice or at 4°C at all times to

minimize enzymatic activity.

Inhibition of Phosphatases: Use a lysis buffer containing a potent cocktail of phosphatase

inhibitors, especially those targeting tyrosine phosphatases.

Immediate Denaturation: For certain applications, rapid denaturation of proteins by boiling in

SDS-containing buffer can be an effective way to inactivate all enzymatic activity.
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This section addresses common issues encountered when trying to detect pTyr1150.
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Problem Possible Cause(s) Recommended Solution(s)

Weak or no pTyr1150 signal

1. Dephosphorylation during

sample prep: Insufficient or

inactive phosphatase

inhibitors.

• Ensure your lysis buffer

contains a broad-spectrum

phosphatase inhibitor cocktail,

with a strong tyrosine

phosphatase inhibitor like

sodium orthovanadate.[7][8] •

Prepare lysis buffer fresh and

add inhibitors immediately

before use. • Keep samples on

ice at all times.

2. Low abundance of

pTyr1150: The specific

experimental condition (e.g.,

short stimulation time, low

ligand concentration) may not

induce robust phosphorylation.

• Optimize stimulation

conditions (e.g., time course,

ligand concentration). •

Increase the amount of protein

loaded on the gel. • Consider

enriching for EGFR via

immunoprecipitation (IP)

before blotting for pTyr1150.

3. Poor antibody performance:

The primary antibody may

have low affinity or may not be

working optimally.

• Use an antibody specifically

validated for the detection of

EGFR pTyr1150. • Titrate the

primary antibody to find the

optimal concentration. •

Include a positive control (e.g.,

lysate from cells known to

have high EGFR activation) to

validate the antibody and

protocol.

Inconsistent pTyr1150 signal

between samples

1. Variable phosphatase

activity: Inconsistent timing or

temperature during lysis can

lead to different levels of

dephosphorylation.

• Standardize the sample

preparation workflow. Process

all samples in the same

manner and for the same

duration. • Ensure equal and
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rapid processing from cell

harvesting to lysis.

2. Uneven protein loading:

• Perform a protein

quantification assay (e.g.,

BCA) and load equal amounts

of total protein for each

sample. • Probe the blot for a

loading control (e.g., GAPDH,

β-actin) and for total EGFR to

confirm equal loading and

expression levels.

High background on Western

blot

1. Non-specific antibody

binding:

• Optimize blocking conditions.

Avoid using milk as a blocking

agent for phosphotyrosine

antibodies, as it contains

phosphatases; use Bovine

Serum Albumin (BSA) instead.

[9] • Ensure adequate washing

steps.

2. Contamination of reagents:
• Use fresh, high-quality

reagents and buffers.

Phosphatase Inhibitors for pTyr1150 Preservation
A combination of inhibitors is recommended for broad-spectrum protection.
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Inhibitor Type Examples
Primary

Target(s)

Typical Working

Concentration
Notes

Tyrosine

Phosphatase

Inhibitors

Sodium

Orthovanadate

(Na₃VO₄)

Protein Tyrosine

Phosphatases

(PTPs), Alkaline

Phosphatases

1-10 mM

A widely used

and effective

inhibitor of PTPs.

[7] Requires pre-

activation for

maximal potency.

Pervanadate PTPs 0.1-1 mM

A more potent,

irreversible

inhibitor of PTPs,

but can be toxic

to cells.

Serine/Threonine

Phosphatase

Inhibitors

Sodium Fluoride

(NaF)

Serine/Threonine

Phosphatases,

Acid

Phosphatases

10-20 mM

Important to

include for

broad-spectrum

protection, as

signaling

pathways are

interconnected.

[5][9]

β-

Glycerophosphat

e

Serine/Threonine

Phosphatases
10-50 mM

A common

component of

phosphatase

inhibitor

cocktails.[10]

Sodium

Pyrophosphate

Serine/Threonine

Phosphatases
1-5 mM

Often used in

combination with

other inhibitors.

[10]

Commercial

Cocktails

e.g., Thermo

Scientific Halt™,

Roche

PhosSTOP™,

Broad-spectrum

(Ser/Thr and Tyr

phosphatases)

Varies by

manufacturer

(typically 100X or

200X)

Convenient and

optimized for

general use.

Often contain a
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Cell Signaling

Technology

Phosphatase

Inhibitor Cocktail

proprietary mix of

the inhibitors

listed above.[10]

[11][12]

Note: While direct quantitative comparisons of inhibitor efficacy on pTyr1150 are not readily

available in the literature, the use of a cocktail containing a potent tyrosine phosphatase

inhibitor like sodium orthovanadate is the standard and recommended practice for preserving

phosphotyrosine sites.

Experimental Protocols
Protocol 1: Preparation of Lysis Buffer for
Phosphoprotein Analysis
This protocol describes the preparation of a modified RIPA buffer designed to preserve protein

phosphorylation.

Reagents & Equipment:

Tris-HCl, pH 7.4

NaCl

NP-40 (Igepal CA-630)

Sodium deoxycholate

SDS

EDTA

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726 or homemade)

Sodium Orthovanadate (Na₃VO₄)
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Distilled, deionized water (ddH₂O)

Ice

Procedure:

Prepare 1L of 1X RIPA Buffer Base (without inhibitors):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40

0.5% Sodium deoxycholate

0.1% SDS

1 mM EDTA

Store at 4°C.

Prepare Activated Sodium Orthovanadate (100 mM Stock):

Dissolve 1.84 g of Na₃VO₄ in 80 ml of ddH₂O.

Adjust the pH to 10.0 with HCl. The solution will be yellow.

Boil the solution until it becomes colorless (approximately 10 minutes).

Cool to room temperature.

Readjust the pH to 10.0 with NaOH.

Repeat the boiling and pH adjustment cycle until the solution remains colorless and the pH

stabilizes at 10.0.

Bring the final volume to 100 ml with ddH₂O.
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Aliquot and store at -20°C.

Prepare Complete Lysis Buffer (prepare fresh before use):

For every 1 ml of 1X RIPA Buffer Base, add:

10 µl of 100X Protease Inhibitor Cocktail

10 µl of 100X Activated Sodium Orthovanadate (final concentration 1 mM)

A broad-spectrum serine/threonine phosphatase inhibitor cocktail (e.g., 10 mM NaF, 10

mM β-glycerophosphate). Or use a commercial cocktail at the recommended

concentration.

Keep the complete lysis buffer on ice.

Protocol 2: Cell Lysis and Protein Extraction for
Adherent Cells
Procedure:

Culture and treat cells as required by your experimental design.

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS completely. It is crucial to remove all PBS to avoid diluting the lysis buffer.

Add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 500 µl for a 10

cm dish).

Using a cell scraper, scrape the cells off the dish in the lysis buffer.

Transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure

complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

Determine the protein concentration using a standard assay (e.g., BCA).

Aliquot the lysate and either use immediately or snap-freeze in liquid nitrogen and store at

-80°C for long-term use.

Visualizations
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Caption: EGFR signaling pathway leading to phosphorylation of Tyr1150.
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Caption: Workflow for sample preparation to preserve pTyr1150.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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